Oxetane, 2,2,4-trimethyl-
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Overview
Description
Oxetane, 2,2,4-trimethyl- is a four-membered heterocyclic compound containing an oxygen atom. It is known for its unique structural properties, which include a strained ring system that imparts significant reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its stability and ability to undergo ring-opening reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another method involves the use of vinyl sulfonium ions and secondary or primary alcohols in the presence of a photocatalyst and blue LED light irradiation .
Industrial Production Methods
Industrial production of oxetane, 2,2,4-trimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity oxetane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxetane, 2,2,4-trimethyl- undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: Substitution reactions involving oxetane, 2,2,4-trimethyl- typically occur at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in the reactions of oxetane, 2,2,4-trimethyl- include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides) . Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts.
Major Products Formed
The major products formed from the reactions of oxetane, 2,2,4-trimethyl- depend on the type of reaction and reagents used. For example, ring-opening reactions can yield alcohols, amines, or other functionalized compounds .
Scientific Research Applications
Oxetane, 2,2,4-trimethyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and reactivity.
Material Science: The compound is used in the development of new materials with unique properties, such as high strength and flexibility.
Biological Studies: Oxetane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxetane, 2,2,4-trimethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Oxetane, 2,2,4-trimethyl- can be compared with other similar compounds, such as:
Azetidines: Four-membered rings containing nitrogen instead of oxygen.
Thietanes: Four-membered rings containing sulfur instead of oxygen.
Cyclobutanes: Four-membered rings containing only carbon atoms.
The uniqueness of oxetane, 2,2,4-trimethyl- lies in its oxygen-containing ring, which imparts distinct reactivity and stability compared to its nitrogen, sulfur, and carbon analogs .
Properties
CAS No. |
23120-44-7 |
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Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,2,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-5-4-6(2,3)7-5/h5H,4H2,1-3H3 |
InChI Key |
YPGZPXRJCANRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(O1)(C)C |
Origin of Product |
United States |
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